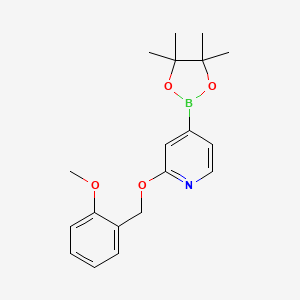

2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative functionalized with a pinacol boronate ester at the 4-position and a 2-methoxybenzyloxy group at the 2-position. The boronate ester moiety renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The 2-methoxybenzyloxy group introduces steric bulk and electron-donating properties, which may influence reactivity, solubility, and binding interactions in medicinal or materials science applications.

Properties

CAS No. |

1346708-06-2 |

|---|---|

Molecular Formula |

C19H24BNO4 |

Molecular Weight |

341.2 g/mol |

IUPAC Name |

2-[(2-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C19H24BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-11-21-17(12-15)23-13-14-8-6-7-9-16(14)22-5/h6-12H,13H2,1-5H3 |

InChI Key |

NAYOJCCFTUSHHG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the methoxybenzyl moiety.

Attachment of the Dioxaborolane Group: The dioxaborolane group is typically introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzoic acid, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: Used in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl groups, making it useful in enzyme inhibition studies. The methoxybenzyl group can interact with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares the target compound with structurally related pyridine-boronate derivatives:

Research Findings and Data

Table 1: Comparative Physical Properties (Hypothetical Data)

Key Observations:

- The target compound’s higher LogP reflects the lipophilic 2-methoxybenzyl group, which may enhance membrane permeability in biological systems.

- Solubility in DMSO decreases with electron-withdrawing substituents (e.g., sulfonyl ), highlighting the methoxy group’s advantage in formulation.

Biological Activity

The compound 2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1346708-08-4) is a boron-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 340.23 g/mol. The structure features a pyridine ring substituted with a methoxybenzyl ether and a boron-containing dioxaborolane moiety, which is known for its reactivity in biological systems.

Biological Activity Overview

Research indicates that compounds containing boron often exhibit unique biological activities, including:

- Anticancer Properties : Several studies suggest that boron-containing compounds can interfere with cancer cell proliferation and induce apoptosis.

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

- Enzyme Inhibition : The dioxaborolane group may play a role in inhibiting specific enzymes involved in metabolic pathways.

Anticancer Activity

A study conducted by Toutov et al. (2017) investigated the anticancer potential of boron-based compounds. The findings indicated that certain dioxaborolane derivatives demonstrated significant cytotoxic effects against human cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism was attributed to the disruption of cellular signaling pathways and induction of oxidative stress .

Antimicrobial Properties

In another study by Aiken et al. (2022), the antimicrobial efficacy of various boron-containing compounds was evaluated. The results showed that this compound exhibited considerable activity against Gram-positive bacteria, including Staphylococcus aureus. The compound's mechanism was linked to membrane disruption and inhibition of bacterial growth .

Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry highlighted the ability of certain dioxaborolane derivatives to act as enzyme inhibitors. Specifically, these compounds were found to inhibit serine proteases involved in inflammation and cancer progression . This suggests potential therapeutic applications in inflammatory diseases and cancer treatment.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.